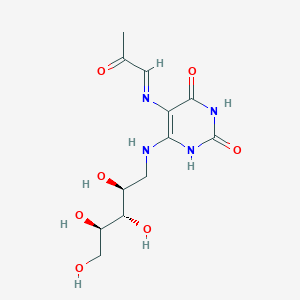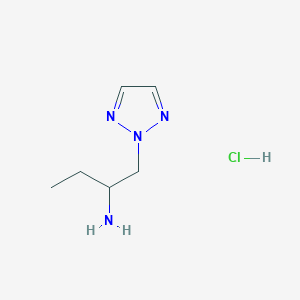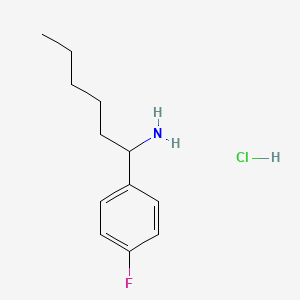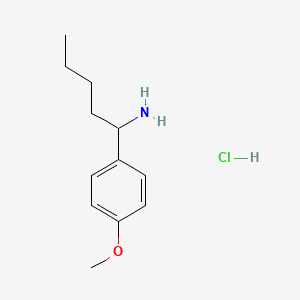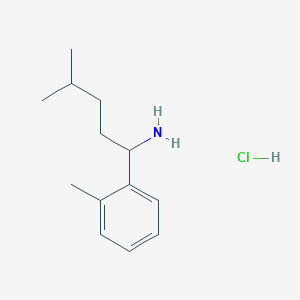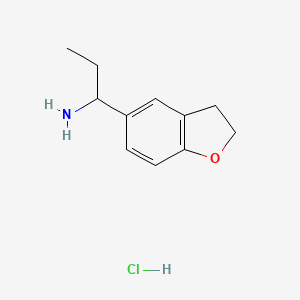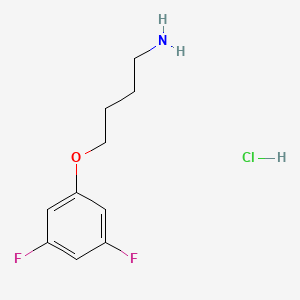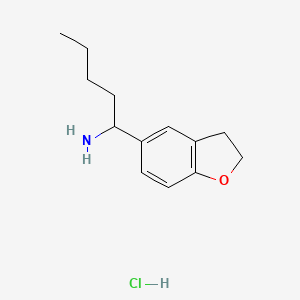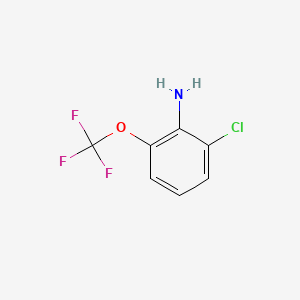
3-Methoxy-2-(trifluoromethyl)benzyl alcohol
Overview
Description
3-Methoxy-2-(trifluoromethyl)benzyl alcohol is a laboratory chemical . It has a molecular weight of 206.16 . The IUPAC name for this compound is [3-methoxy-2-(trifluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C9H9F3O2 . The InChI code for this compound is 1S/C9H9F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4,13H,5H2,1H3 .Chemical Reactions Analysis
The reactions of alcohols like this compound typically involve conversion into alkyl halides . The order of reactivity of the hydrogen halides is HI > HBr > HCl . Alcohols react with these strongly acidic hydrogen halides, but they do not react with nonacidic NaCl, NaBr, or NaI .Physical And Chemical Properties Analysis
This compound is stored at ambient temperature .Scientific Research Applications
Photocatalytic Oxidation Applications
The photocatalytic oxidation of benzyl alcohol and its derivatives, including those with trifluoromethyl groups, has been extensively studied. These compounds are selectively oxidized into corresponding aldehydes using titanium dioxide under visible light irradiation, showcasing the potential for green chemistry applications in converting alcohol to aldehydes efficiently and selectively (Higashimoto et al., 2009).
Chemical Synthesis and Modification
Research has demonstrated the versatility of α-(Trifluoromethyl)allyl alcohols, from which compounds easily available from α,β-unsaturated carbonyl compounds can be converted into various derivatives, including benzyl ethers and azides. This highlights the compound's utility in synthesizing trifluoromethylated aromatic compounds, which are valuable in materials science and pharmaceuticals (Radix-Large et al., 2004).
Material Science and Organic Chemistry
The study of coniferyl alcohol, a compound structurally similar to the subject of interest, and its reaction with NO3 radicals on silica particles, is indicative of the potential interactions and stability of methoxy and trifluoromethyl benzyl alcohols in atmospheric conditions. This could have implications for understanding the environmental stability and reactivity of such compounds (Liu et al., 2017).
Innovative Synthetic Routes
Research has unveiled innovative synthetic routes for the creation of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes from 1-methoxy-2-alkynylbenzenes, demonstrating the compound's potential as a precursor for synthesizing complex molecules with broad functional group tolerance, which could be useful in developing new materials or pharmaceuticals (Sheng et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[3-methoxy-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIRVPLLKYZKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



